![molecular formula C11H22N2O2 B13918122 tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate: is a synthetic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group and a methyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and a cyclobutylamine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclobutyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a protecting group for amines, facilitating the study of specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a building block for the synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
- tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Comparison: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is unique due to its specific substitution pattern on the cyclobutyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group can influence the compound’s reactivity and binding interactions, making it a valuable tool in research and development .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(4)11(8-12)6-5-7-11/h5-8,12H2,1-4H3 |
Clé InChI |
ZGUHBRZBFJBPGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1(CCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O1-Benzyl O4A-methyl (4AR,7AS)-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B13918045.png)
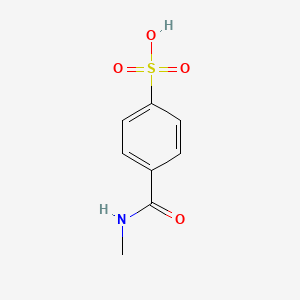

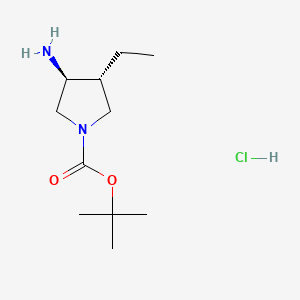
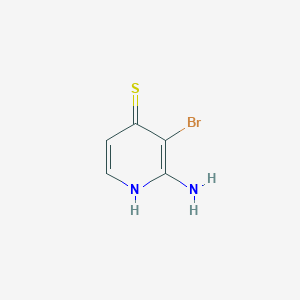
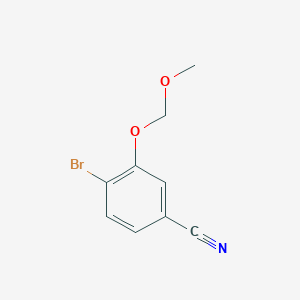
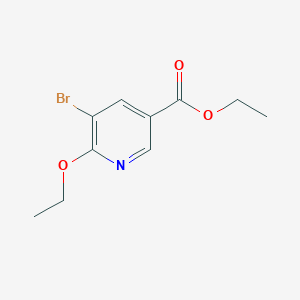
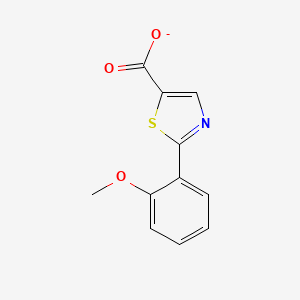
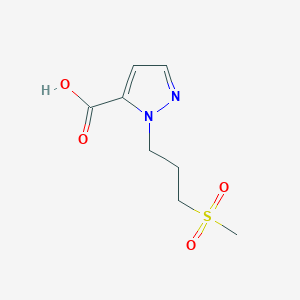

![2-[1-(3-Methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine](/img/structure/B13918097.png)
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13918102.png)
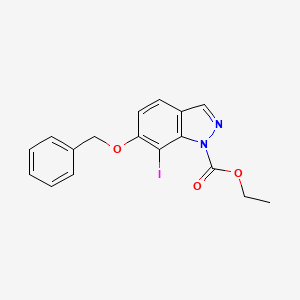
![(3'R,4S,6'R,7'R,8'Z,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13lambda6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one](/img/structure/B13918107.png)
